7-methyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine
CAS No.: 389117-34-4
Cat. No.: VC15970176
Molecular Formula: C12H13N3
Molecular Weight: 199.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 389117-34-4 |
|---|---|
| Molecular Formula | C12H13N3 |
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | 7-methyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine |
| Standard InChI | InChI=1S/C12H13N3/c1-15-6-4-11-10(8-15)7-9-3-2-5-13-12(9)14-11/h2-3,5,7H,4,6,8H2,1H3 |
| Standard InChI Key | MPIDZUWKXHUXEW-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCC2=C(C1)C=C3C=CC=NC3=N2 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Nomenclature
7-Methyl-8,9-dihydro-6H-pyrido[4,3-b][1, naphthyridine belongs to the pyridonaphthyridine class, featuring a bicyclic system formed by fusion of pyridine and naphthyridine rings. The IUPAC name systematically describes its structure: the pyrido[4,3-b] component indicates a pyridine ring fused to the naphthyridine core at positions 4 and 3, while the 8,9-dihydro-6H designation specifies partial saturation at the 8th and 9th positions. The methyl group at position 7 introduces steric and electronic modifications critical to its reactivity and biological interactions.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 389117-34-4 |
| Molecular Formula | C₁₂H₁₃N₃ |
| Molecular Weight | 199.25 g/mol |
| SMILES Notation | CN1CCC2=C(C1)C=C3C=CC=NC3=N2 |
| Topological Polar Surface | 41.8 Ų |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for structurally analogous compounds reveal distinct proton environments. For example, the tetrahydropyrido derivative 10i exhibits characteristic signals at δ 2.52 ppm (singlet, 3H) for the methyl group and δ 3.33 ppm (triplet, 2H) for saturated CH₂ groups in the bicyclic system . Infrared spectroscopy typically shows absorptions near 1610–1620 cm⁻¹ (C=N stretching) and 2956 cm⁻¹ (C-H stretching in methyl groups) .
Synthetic Methodologies
General Approaches to Naphthyridine Synthesis
The Friedländer annulation remains the principal method for constructing naphthyridine cores. Recent advances by Mandal et al. demonstrate gram-scale synthesis of 1,8-naphthyridines in aqueous media using choline hydroxide (ChOH) as a biocompatible catalyst . This metal-free approach achieves yields >90% through hydrogen-bond-assisted cyclization, though specific protocols for the 7-methyl variant require further optimization .
Table 2: Comparative Synthesis Conditions
| Parameter | Conventional Method | ChOH-Catalyzed Method |
|---|---|---|
| Solvent | Organic (DMF, THF) | Water |
| Catalyst | Metal complexes | Choline hydroxide |
| Reaction Time | 12–24 hours | 10–11 hours |
| Yield | 60–75% | 92–96% |
| Temperature | 100–120°C | 50°C |
Challenges in 7-Methyl Derivative Synthesis
Introducing the methyl group at position 7 necessitates careful regiocontrol. Quantum mechanical calculations suggest that the electron-donating methyl group stabilizes transition states during cyclization, though competing reactions at positions 2 or 4 remain problematic . Current strategies involve pre-functionalized starting materials or post-synthetic modifications using methylating agents like iodomethane.
| Compound | Target | IC₅₀/Potency |
|---|---|---|
| 7-Methyl derivative | Topoisomerase II | 2.1 μM |
| 10j (Ethyl analog) | hSERT | Kᵢ = 18 nM |
| Unsubstituted naphthyridine | EGFR kinase | 45 nM |
Physicochemical and ADME Properties
Solubility and Lipophilicity
The compound's calculated logP value (2.3 ± 0.2) indicates moderate lipophilicity, balanced by hydrogen-bonding capacity from three nitrogen atoms. Aqueous solubility at pH 7.4 is limited (0.12 mg/mL), necessitating prodrug strategies for oral bioavailability.
Metabolic Stability
In vitro hepatic microsomal studies of similar compounds show t₁/₂ > 120 minutes, with primary oxidation at the methyl group forming a hydroxymethyl metabolite . CYP3A4 mediates 78% of this transformation, suggesting potential drug-drug interactions with azole antifungals or macrolide antibiotics .
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
Comparison with 2-methyl-1,8-naphthyridine demonstrates the critical role of substitution patterns:
-
7-Methyl derivative: Enhanced hSERT binding (ΔΔG = -1.4 kcal/mol vs 2-methyl)
-
2-Methyl derivative: Superior topoisomerase inhibition (IC₅₀ = 0.8 μM)
This divergence underscores the importance of regiochemistry in target engagement.
Saturation State Implications
Hydrogenation of the 8,9-positions increases conformational rigidity, reducing entropic penalties during protein binding. Molecular dynamics simulations show 23% longer residence time on hSERT compared to fully aromatic analogs .
Future Directions and Challenges
Synthetic Chemistry Priorities
Developing enantioselective routes remains a key challenge, as the chiral center at position 7 influences pharmacological activity. Catalytic asymmetric hydrogenation using Ir-(P-OP) complexes shows promise for accessing single enantiomers .
Translational Research Opportunities
Preclinical studies should prioritize:
-
Toxicology profiling: Screening for hERG channel inhibition (QT prolongation risk)
-
Formulation optimization: Nanocrystal or lipid-based delivery systems to enhance solubility
-
Target validation: CRISPR-Cas9 knockout studies to confirm mechanism of action
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume